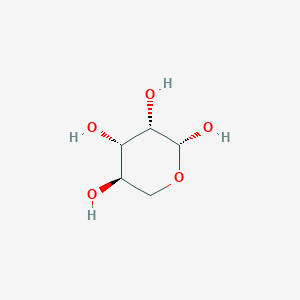
beta-D-lyxopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-lyxose: is a rare sugar belonging to the family of aldopentoses. It is a monosaccharide with the molecular formula C₅H₁₀O₅. Beta-D-lyxose is an epimer of beta-D-xylulose, differing in the configuration around one specific carbon atom. This sugar is not commonly found in nature but can be synthesized for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-lyxose can be synthesized through the isomerization of D-xylulose using specific enzymes such as D-lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-xylulose and D-lyxose under mild conditions. The reaction typically occurs in an aqueous solution at a pH range of 6.0 to 8.0 and a temperature range of 30°C to 50°C .
Industrial Production Methods: Industrial production of beta-D-lyxose often involves biocatalytic processes due to their efficiency and sustainability. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and reduced chemical waste . The use of immobilized enzymes in continuous flow reactors can further enhance the production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-lyxose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Beta-D-lyxose can be oxidized using mild oxidizing agents such as bromine water or nitric acid to form corresponding aldonic acids.
Reduction: Reduction of beta-D-lyxose can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst to produce sugar alcohols.
Major Products:
Oxidation: Beta-D-lyxonic acid
Reduction: Beta-D-lyxitol
Substitution: Beta-D-lyxose esters
Aplicaciones Científicas De Investigación
Beta-D-lyxose has several applications in scientific research and industry:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Beta-D-lyxose serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving isomerases and epimerases.
Mecanismo De Acción
The mechanism of action of beta-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, beta-D-lyxose isomerase catalyzes the isomerization of beta-D-lyxose to beta-D-xylulose by facilitating the rearrangement of the carbonyl and hydroxyl groups. This enzyme-substrate interaction is highly specific and involves the formation of a transient enzyme-substrate complex, leading to the conversion of the sugar .
Comparación Con Compuestos Similares
- Beta-D-xylulose
- Beta-D-ribose
- Beta-D-arabinose
Comparison: Beta-D-lyxose is unique among its similar compounds due to its specific configuration and reactivity. While beta-D-xylulose is an epimer of beta-D-lyxose, the latter has distinct properties that make it suitable for specific applications in enzymatic reactions and synthesis. Beta-D-ribose and beta-D-arabinose, although structurally similar, differ in their functional groups and reactivity, making beta-D-lyxose a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
107655-34-5 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |
Clave InChI |
SRBFZHDQGSBBOR-MGCNEYSASA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Key on ui other cas no. |
107655-34-5 |
Sinónimos |
beta-Lyxopyranose (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















